1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Description
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group directly bonded to a cyclopropane ring, which is further substituted with a phenyl group bearing fluorine (position 3) and trifluoromethyl (position 5) groups.
Properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O2/c12-8-4-6(10(1-2-10)9(16)17)3-7(5-8)11(13,14)15/h3-5H,1-2H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHHXFUMRLHTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160201 | |
| Record name | Cyclopropanecarboxylic acid, 1-[3-fluoro-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260780-99-1 | |
| Record name | Cyclopropanecarboxylic acid, 1-[3-fluoro-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260780-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 1-[3-fluoro-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
The key starting material is a 3-fluoro-5-(trifluoromethyl)phenyl derivative, often in the form of an aryl halide or aryl ketone, which allows for subsequent cyclopropanation and functional group transformations.
Detailed Preparation Methods
Cyclopropanation via Simmons–Smith or Diazo Compounds
A common approach to form the cyclopropane ring is the cyclopropanation of an alkene or aryl-substituted alkene intermediate using:
- Simmons–Smith reaction (iodomethylzinc iodide) for cyclopropanation of alkenes.
- Metal-catalyzed decomposition of diazo compounds to generate carbenes that add across double bonds.
For the target compound, the cyclopropanation step is carefully controlled to introduce the cyclopropane ring at the 1-position of the carboxylic acid moiety.
Introduction of the Carboxylic Acid Group
The carboxylic acid functionality on the cyclopropane ring can be introduced by:
- Direct cyclopropanation of α,β-unsaturated carboxylic acid derivatives.
- Oxidation or hydrolysis of ester or acid chloride intermediates after cyclopropanation.
Fluorination and Trifluoromethylation
The fluorine and trifluoromethyl groups on the phenyl ring are generally introduced prior to cyclopropanation, using:
- Electrophilic fluorination reagents or nucleophilic aromatic substitution to install the fluorine atom.
- Trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent to introduce the CF3 group selectively at the 5-position.
Representative Synthetic Route (Based on Literature and Patent Data)
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 3-fluoro-5-(trifluoromethyl)benzaldehyde or aryl halide | Commercial or via electrophilic fluorination and trifluoromethylation | Starting aryl compound with desired substitution |
| 2 | Formation of α,β-unsaturated ester or acid derivative | Wittig reaction or condensation | Precursor for cyclopropanation |
| 3 | Cyclopropanation | Simmons–Smith reagent (ICH2ZnI) or diazo compound with Rh catalyst | Formation of cyclopropane ring |
| 4 | Hydrolysis or oxidation | Acidic or basic hydrolysis | Conversion to carboxylic acid |
| 5 | Purification | Chromatography or recrystallization | To obtain pure 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
Data Table: Stock Solution Preparation (Molarity and Volume Calculations)
A practical aspect of working with this compound is preparing stock solutions for research applications. The following table provides volumes required to prepare stock solutions of different molarities from given masses of the compound, based on a molecular weight of approximately 248.17 g/mol.
| Mass of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 mg | 4.03 | 0.81 | 0.40 |
| 5 mg | 20.15 | 4.03 | 2.01 |
| 10 mg | 40.29 | 8.06 | 4.03 |
*Note: Volumes calculated using the formula: Volume (L) = mass (g) / (molecular weight (g/mol) × molarity (mol/L)).
Research Findings on Preparation
- The cyclopropanation step is critical for yield and stereoselectivity; use of metal catalysts like Rhodium complexes with diazo compounds has been shown to provide better control over stereochemistry.
- Fluorination and trifluoromethylation are best performed on the aromatic precursor before cyclopropanation to avoid side reactions.
- Purification often requires chromatographic techniques due to the close polarity of intermediates.
- Patent literature (e.g., EP0533013A2) describes methods for fluorinated cyclopropane carboxylic acids involving peracid oxidations and halogenation steps that can be adapted for this compound.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or coupling conditions. A common method involves refluxing with ethanol and catalytic sulfuric acid:
| Reaction | Conditions | Reagents | Outcome |
|---|---|---|---|
| Esterification | Reflux (12–24 hrs) | Ethanol, H₂SO₄ | Methyl/ethyl esters (improved solubility for further reactions) |
This reaction is critical for converting the polar carboxylic acid into lipophilic esters for use in organometallic or cross-coupling reactions.
Amidation and Peptide Coupling
The carboxylic acid participates in amide bond formation using coupling agents:
| Reaction | Conditions | Reagents | Outcome |
|---|---|---|---|
| Amidation | Room temperature, inert atmosphere | EDC/HOBt, amines | Cyclopropane-containing amides (potential bioactive intermediates) |
This reaction is pivotal in medicinal chemistry for creating derivatives with enhanced biological activity or targeting capabilities.
Decarboxylation
Thermal or metal-catalyzed decarboxylation eliminates CO₂, yielding substituted cyclopropane derivatives:
| Reaction | Conditions | Catalyst | Outcome |
|---|---|---|---|
| Decarboxylation | 150–200°C, solvent-free or in dipolar aprotic solvents | Cu(I) or Ag(I) salts | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane |
The trifluoromethyl and fluoro groups stabilize the transition state, facilitating decarboxylation at lower temperatures compared to non-fluorinated analogs.
Fluorination and Trifluoromethyl Modifications
The aromatic fluorine and trifluoromethyl groups influence electrophilic substitution patterns:
| Reaction | Conditions | Reagents | Outcome |
|---|---|---|---|
| Nucleophilic Fluorination | 0–25°C, anhydrous DMF | DAST (Diethylaminosulfur trifluoride) | Further fluorination of adjacent positions (rare due to steric hindrance) |
The electron-withdrawing trifluoromethyl group deactivates the ring, directing substitutions to meta/para positions relative to existing substituents.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under oxidative or reductive conditions:
Ring-opening reactions are highly dependent on the electronic effects of the aryl substituents.
Hydrolysis and Salt Formation
The carboxylic acid forms salts with inorganic bases, enhancing aqueous solubility:
| Reaction | Conditions | Reagents | Outcome |
|---|---|---|---|
| Salt Formation | Aqueous NaOH/KOH | Methanol/water | Sodium/potassium salts (pharmaceutical formulations) |
Cross-Coupling Reactions
The aryl halide derivatives (if synthesized) participate in Suzuki-Miyaura couplings:
| Reaction | Conditions | Catalyst | Outcome |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Aryl boronic acids | Biaryl cyclopropane derivatives (material science applications) |
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. The fluorinated groups in 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid may enhance the compound's ability to interact with cancer cell receptors, potentially leading to the development of novel chemotherapeutics. Studies have shown that fluorinated compounds can improve metabolic stability and bioavailability .
2. Enzyme Inhibition
The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways related to various diseases. Its unique structure allows it to bind effectively to active sites, making it a candidate for drug design targeting enzyme inhibition .
Agrochemical Applications
1. Herbicide Development
Due to its structural similarity to known herbicides, this compound is being explored as a potential herbicide. The trifluoromethyl group is known to enhance herbicidal activity by improving the compound's lipophilicity, allowing better penetration into plant tissues .
2. Pest Control
Similar compounds have been utilized in developing pesticides, and research is ongoing to evaluate the efficacy of this compound against various agricultural pests. Its unique chemical properties may offer advantages over existing pest control agents .
Material Science Applications
1. Polymer Synthesis
The compound's carboxylic acid functionality allows it to be used in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and chemical resistance, suitable for industrial applications .
2. Coatings and Adhesives
Due to its fluorinated nature, this compound can be used in formulating coatings and adhesives that require superior water and oil repellency, making it valuable in protective applications .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Demonstrated inhibition of tumor growth in vitro | Potential for development as an anticancer drug |
| Herbicide Efficacy | Effective against specific weed species | Could lead to new formulations in weed management |
| Polymer Properties | Enhanced thermal stability in synthesized polymers | Useful for high-performance material applications |
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituent type, position, and molecular properties. Below is a comparative analysis:
Physicochemical and Functional Differences
Substituent Electronic Effects :
- The target compound’s fluorine and trifluoromethyl groups are strongly electron-withdrawing, increasing the carboxylic acid’s acidity (pKa ~2–3) compared to analogs with methoxy (-OCH₃) or benzyl groups .
- The chloro analog () has a heavier halogen (Cl vs. F), which may reduce metabolic stability due to slower oxidative cleavage .
- The phenoxy linker in 1-(3-cyanophenoxy)cyclopropane-1-carboxylic acid () adds rotational freedom, possibly reducing target affinity compared to direct phenyl attachment .
- Lipophilicity and Solubility: The target compound’s logP is estimated to be ~3.5 (based on F/CF₃ contributions), higher than the cyano analog (logP ~1.5) but lower than the benzyl-substituted derivative (logP ~4.0) .
Research Implications
- Pharmacological Potential: Cyclopropane-carboxylic acid derivatives in show antimicrobial activity, suggesting that the target compound’s fluorine/CF₃ groups could enhance potency against resistant strains .
- Receptor Targeting : Analogous compounds like CHEMBL2182047 () target LPAR3 receptors, indicating that the cyclopropane-carboxylic acid scaffold may be versatile for GPCR modulation .
- Synthetic Accessibility : The synthesis of cyclopropane dicarboxylic acid derivatives () via reflux with thiosemicarbazide and POCl₃ suggests scalable routes for the target compound .
Biological Activity
1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is an organic compound notable for its unique structural features, which include a cyclopropane ring and a phenyl group substituted with fluorine and trifluoromethyl groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C11H8F4O2 and a molecular weight of 248.18 g/mol. The presence of multiple fluorine atoms significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine and trifluoromethyl groups are known to enhance binding affinity, potentially leading to increased efficacy in therapeutic applications. The specific mechanisms of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Binding : It may act as an agonist or antagonist at certain receptors, influencing cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties, particularly against fungal strains such as Candida albicans.
- Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory effects through the modulation of cytokine release.
- Antiparasitic Activity : Research indicates efficacy against parasitic infections, showcasing its potential as a therapeutic agent in treating diseases like Chagas disease.
Antimicrobial Studies
In vitro studies have demonstrated that this compound exhibits potent activity against various fungal pathogens. For instance, the minimum inhibitory concentration (MIC) against C. albicans was found to be notably low, indicating strong antifungal potential.
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.003 |
| Aspergillus fumigatus | 0.25 |
These results highlight the compound's potential as an antifungal agent, warranting further exploration in clinical settings.
Anti-inflammatory Effects
Research has indicated that this compound may inhibit the release of pro-inflammatory cytokines such as TNF-α in vitro. This suggests a mechanism by which it could be used to manage inflammatory conditions.
Antiparasitic Activity
In vivo studies have shown that derivatives of this compound exhibit significant antiparasitic effects. For example, in murine models, doses as low as 15 mg/kg/day resulted in a substantial reduction in parasitic load for Trypanosoma cruzi, indicating its potential for treating Chagas disease.
Q & A
Basic: What are the common synthetic routes for synthesizing 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid?
Answer:
Key synthetic strategies involve cyclopropane ring formation via [2+1] cycloaddition or alkylidene transfer reactions. For example, cyclopropanation of substituted styrenes using transition metal catalysts (e.g., Ni-Al alloy in 85% formic acid under reflux) is a validated approach . Acidic hydrolysis of intermediates (e.g., using 6N HCl or HSO/MeOH) and subsequent oxidation steps (e.g., KOH/DMSO with HO) are critical for carboxyl group introduction . Optimized yields (>90%) are achieved by controlling reaction time (2–12 h) and solvent polarity (e.g., THF for LiAlH reductions) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : , , and NMR (e.g., δ −115.85 ppm for fluorinated aryl groups in CDCl) confirm regiochemistry and electronic environments .
- GC-MS : Electron ionization (EI) at m/z 364 provides molecular ion fragmentation patterns .
- X-ray Crystallography : Resolves cyclopropane ring geometry and substituent orientation (e.g., C–C bond angles ~60°) .
- HRMS : Validates molecular formula (e.g., [M+Na] at 456.0498) .
Advanced: How can researchers optimize cyclopropane ring formation to mitigate low yields?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst Selection : Ni-Al alloy in formic acid enhances regioselectivity for strained rings .
- Solvent Effects : Polar aprotic solvents (e.g., DCE) improve reaction homogeneity .
- Temperature Control : Reflux conditions (60–80°C) balance kinetics and thermodynamics .
- Post-Reaction Workup : Silica gel chromatography (hexane/EtOAc gradient) isolates cyclopropane derivatives with >90% purity .
Advanced: How should researchers resolve discrepancies in reported 19F^{19}\text{F}19F NMR chemical shifts?
Answer:
Discrepancies arise from solvent polarity, temperature, and concentration. For example:
- Solvent Effects : CDCl vs. DMSO-d shifts fluorinated peaks by 1–3 ppm .
- Temperature Calibration : High-temperature NMR (60°C) reduces signal splitting caused by dynamic processes .
- Referencing : Use internal standards (e.g., CFCl) to normalize shifts across studies .
Advanced: What computational methods predict the reactivity of trifluoromethyl and cyclopropane groups?
Answer:
- DFT Calculations : Model transition states for cyclopropane ring-opening reactions (e.g., B3LYP/6-31G* level) .
- MD Simulations : Analyze solvation effects on trifluoromethyl group stability (e.g., GROMACS with OPLS-AA force field) .
- Docking Studies : Predict binding interactions in biological targets using AutoDock Vina .
Advanced: How does the compound interact with environmental surfaces, and what methods assess its stability?
Answer:
The fluorinated aryl and cyclopropane groups influence adsorption on indoor surfaces (e.g., glass, polymers). Methods include:
- Microspectroscopic Imaging : Raman or FTIR mapping identifies surface-bound degradation products .
- TGA/DSC : Quantify thermal stability (decomposition >200°C) under controlled atmospheres .
- Accelerated Aging Studies : Expose the compound to UV light/humidity and monitor hydrolysis via LC-MS .
Advanced: What strategies address contradictions in biological activity data across studies?
Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
